molecular formula C11H15Cl2NO3S B5397816 [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](methylpropyl)amine

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](methylpropyl)amine

Cat. No.: B5397816
M. Wt: 312.2 g/mol
InChI Key: GBHAUHVXTIWQPZ-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide functional group attached to a dichloromethoxyphenyl ring

Properties

IUPAC Name

N-butan-2-yl-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-4-7(2)14-18(15,16)9-6-5-8(12)10(13)11(9)17-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHAUHVXTIWQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,4-dichloro-2-methoxyphenylamine.

    Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride derivative under basic conditions to form the sulfonamide.

    Alkylation: The final step involves the alkylation of the sulfonamide with a methylpropyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the dichloromethoxyphenyl ring can engage in hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichloro-2-methoxyphenyl)sulfonylamine: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

  • The presence of the methylpropyl group in (3,4-Dichloro-2-methoxyphenyl)sulfonylamine provides unique steric and electronic properties that can influence its reactivity and binding interactions. This makes it distinct from other sulfonamide derivatives with different alkyl groups.

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